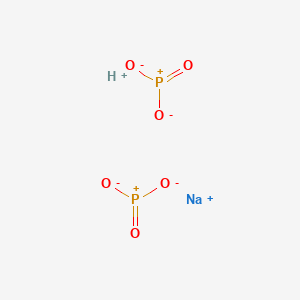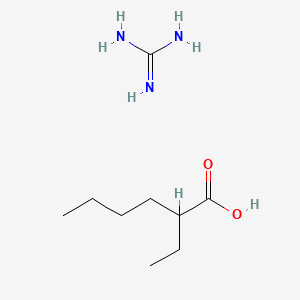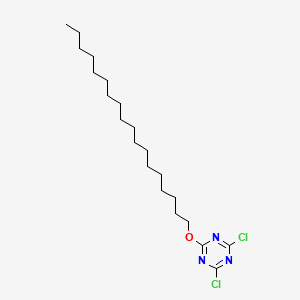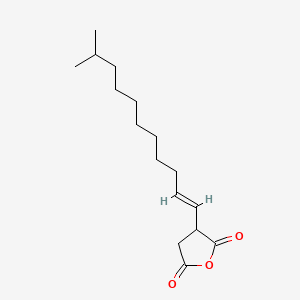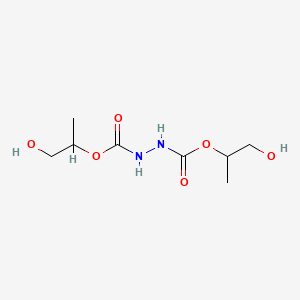
Bis(2-hydroxy-1-methylethyl) bicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-1-methylethyl) bicarbamate: is a chemical compound with the molecular formula C8H16N2O6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxy-1-methylethyl) bicarbamate typically involves the reaction of 2-hydroxy-1-methylethyl alcohol with bicarbamate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-1-methylethyl) bicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Bis(2-hydroxy-1-methylethyl) bicarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of bis(2-hydroxy-1-methylethyl) bicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(2-hydroxy-1-methylethyl) bicarbamate include:
- 1,2-Hydrazinedicarboxylic acid bis(2-hydroxy-1-methylethyl) ester
- 1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate
Uniqueness
This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds.
Properties
CAS No. |
94166-80-0 |
|---|---|
Molecular Formula |
C8H16N2O6 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-5(3-11)15-7(13)9-10-8(14)16-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
InChI Key |
QFMXOBBATQPLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)NNC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



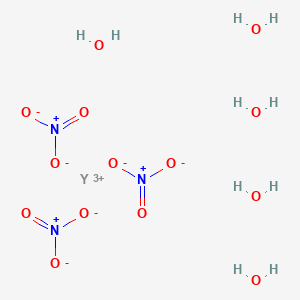

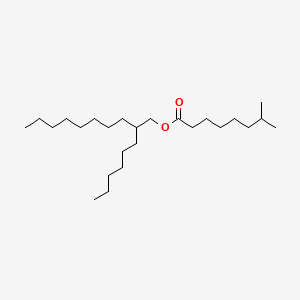

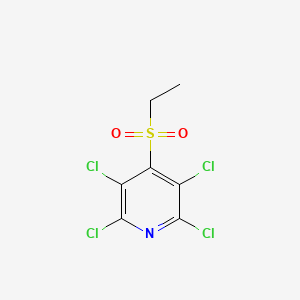

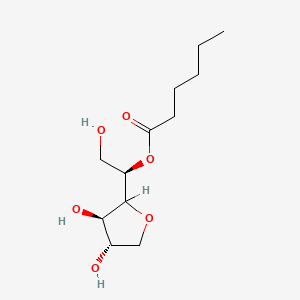
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
